1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure This compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate precursors, such as glyoxal and ammonia or primary amines, under controlled conditions.
Introduction of the 2,4-Dimethoxybenzoyl Group: The 2,4-dimethoxybenzoyl group can be introduced via acylation reactions using 2,4-dimethoxybenzoyl chloride and a suitable base, such as pyridine or triethylamine.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and proteins that the compound can bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-1H-imidazole: Similar structure but lacks the dihydro component.
1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-triazole: Similar structure but with a triazole ring.
Uniqueness
1-(2,4-dimethoxybenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its functional groups and the dihydro-imidazole ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-9-4-5-10(11(8-9)18-2)12(16)15-7-6-14-13(15)19-3/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRDUMYDFBXJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN=C2SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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